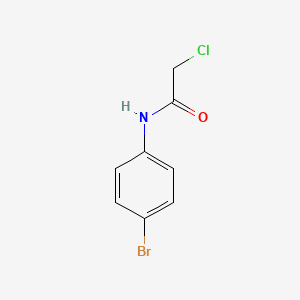

N-(4-Bromophenyl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZKCMCCQAJIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180323 | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-02-5 | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-bromo-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-bromophenyl)-2-chloroacetamide, a versatile intermediate compound.[1] With applications spanning pharmaceutical development, agricultural chemistry, and materials science, a thorough understanding of its preparation and analytical verification is paramount for researchers and developers.[1] This document outlines a field-proven synthesis protocol, delves into the underlying reaction mechanism, provides detailed methodologies for structural characterization, and emphasizes critical safety considerations. The protocols and data presented herein are designed to be a self-validating system, ensuring reproducibility and accuracy for professionals in drug development and chemical research.

Introduction and Significance

This compound, also known as 4'-Bromo-2-chloroacetanilide, is a halogenated acetamide derivative with the chemical formula C₈H₇BrClNO.[2][3] Its molecular structure, featuring a bromo-substituted phenyl ring attached to a chloroacetamide moiety, imparts significant reactivity, making it a valuable building block in synthetic organic chemistry.[1][4]

The compound serves as a key intermediate in the synthesis of a wide array of more complex molecules.[1] Notably, it is utilized in:

-

Pharmaceutical Development: As a precursor for various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[1][5][6]

-

Agricultural Chemistry: In the formulation of targeted pesticides and herbicides.[1]

-

Materials Science: For creating specialized polymers, coatings, dyes, and pigments with enhanced thermal stability and chemical resistance.[1]

Given its broad utility, a robust and well-characterized synthetic route is essential for ensuring the quality and consistency of downstream applications.

Synthesis of this compound

The synthesis is achieved through a nucleophilic acyl substitution reaction, specifically the N-acylation of 4-bromoaniline with chloroacetyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mechanism of N-acylation.

Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[2]

Step 1: Reagent Preparation

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of dichloromethane (DCM).

Step 2: Base Addition and Cooling

-

While stirring, add triethylamine (Et₃N) (2.91 g, 28.74 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.

Step 3: Acylation

-

Add 2-chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled, stirring mixture. A slow, dropwise addition is necessary to maintain temperature control.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[2]

Step 4: Work-up and Extraction

-

Dilute the reaction mixture with an additional 100 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash twice with 1N HCl (50 mL each). This step removes the triethylamine hydrochloride salt and any unreacted triethylamine.

-

Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate.

Step 5: Purification

-

Filter the dried solution to remove the sodium sulfate.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes cloudy, then allow it to cool slowly.[8][9][10]

Step 6: Final Product

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. This procedure typically yields this compound as a solid with a high purity (e.g., 97% yield).[2]

Caption: Experimental Synthesis Workflow.

Characterization of the Final Product

Structural confirmation and purity assessment are performed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO | [2][11] |

| Molecular Weight | 248.50 g/mol | [2][3] |

| Appearance | Solid (typically white to off-white needles or powder) | [12] |

| Melting Point | 180-184 °C (decomposes) | [13] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.2 (br s) Broad Singlet 1H -NH (Amide proton) ~7.5 (d) Doublet 2H Ar-H (ortho to -NH) ~7.4 (d) Doublet 2H Ar-H (ortho to -Br) | ~4.2 (s) | Singlet | 2H | -CH₂Cl |

-

¹³C NMR (Carbon NMR): Identifies the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment ~164 C=O (Amide carbonyl) ~137 Ar-C (C-NH) ~132 Ar-C (C-H, ortho to -Br) ~122 Ar-C (C-H, ortho to -NH) ~118 Ar-C (C-Br) | ~43 | -CH₂Cl |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~1670 | C=O stretch | Amide (Amide I band) |

| ~1540 | N-H bend | Amide (Amide II band) |

| ~820 | C-H out-of-plane bend | p-disubstituted benzene |

| ~750 | C-Cl stretch | Chloroalkane |

| ~600 | C-Br stretch | Bromoarene |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster.

| m/z | Assignment | Relative Intensity |

| 247 | [M]⁺ (C₈H₇⁷⁹Br³⁵ClNO) | ~75% |

| 249 | [M+2]⁺ (C₈H₇⁸¹Br³⁵ClNO or C₈H₇⁷⁹Br³⁷ClNO) | ~100% (base peak) |

| 251 | [M+4]⁺ (C₈H₇⁸¹Br³⁷ClNO) | ~24% |

Safety and Handling

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

-

4-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[14] It may cause damage to organs through prolonged exposure.[14]

-

Chloroacetyl chloride: Highly corrosive and toxic. It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin. It reacts with water and moisture.

-

Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.

Mandatory Precautions:

-

All operations must be conducted inside a certified chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[15][16]

-

Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Avoid inhalation of dust, fumes, and vapors.[15]

-

Keep all reagents away from heat, sparks, and open flames.

-

Dispose of all chemical waste in accordance with institutional and local regulations.[15]

Conclusion

This guide details a reliable and high-yielding protocol for the synthesis of this compound. The causality-driven explanation of the experimental steps, coupled with comprehensive characterization data and rigorous safety guidelines, provides researchers with a robust framework for producing and verifying this important chemical intermediate. The successful application of the described methodologies will facilitate further research and development in the diverse fields that utilize this versatile compound.

References

-

This compound | C8H7BrClNO | CID 17374 - PubChem. (URL: [Link])

-

Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-14. (URL: [Link])

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - ResearchGate. (URL: [Link])

-

Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (URL: [Link])

-

Recrystallization - Single Solvent - University of California, Los Angeles. (URL: [Link])

-

Chem 117 Reference Spectra Spring 2011 - University of Illinois Urbana-Champaign. (URL: [Link])

- US2321278A - Preparation of chloroacetamide - Google P

-

This compound - gsrs. (URL: [Link])

-

This compound (C8H7BrClNO) - PubChemLite. (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Acetamide, N-bromo - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])

-

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide - PubChem. (URL: [Link])

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

-

Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (URL: [Link])

-

General chemical structure of a chloroacetamide (a) and N‐(4‐bromophenyl) - ResearchGate. (URL: [Link])

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

-

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (C8H6BrCl2NO) - PubChemLite. (URL: [Link])

-

This compound - Drugfuture. (URL: [Link])

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Home Page [chem.ualberta.ca]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. rsc.org [rsc.org]

- 13. This compound | 2564-02-5 [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Introduction: Situating N-(4-Bromophenyl)-2-chloroacetamide in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Bromophenyl)-2-chloroacetamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a halogenated acetanilide derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, characterized by a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. Researchers in medicinal chemistry and materials science frequently utilize this compound to develop novel therapeutic agents, agrochemicals, and specialized polymers.[1] The presence of both bromine and chlorine atoms imparts unique reactivity and physicochemical properties, which are leveraged in diverse applications ranging from anti-inflammatory drug synthesis to the creation of dyes and pigments.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, and reactivity, offering field-proven insights for its effective application in a research and development context.

Core Chemical Identity and Structure

Understanding the fundamental structure of this compound is the first step in predicting its behavior and potential applications. The molecule consists of a 4-bromoaniline core acylated with a chloroacetyl group.

Caption: Chemical structure of this compound.

This structure leads to a specific set of identifiers and computed properties that are critical for database searches, regulatory compliance, and analytical characterization.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2564-02-5 | Chem-Impex[1], ChemicalBook[3] |

| Molecular Formula | C₈H₇BrClNO | PubChem[2], ChemicalBook[4] |

| Molecular Weight | 248.51 g/mol | Chem-Impex[1], PubChem[2] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)Br | PubChem[5], GSRS[6] |

| InChIKey | FRZKCMCCQAJIBN-UHFFFAOYSA-N | PubChem[5], GSRS[6] |

| Synonyms | 4-Bromo-2-chloroacetanilide, N-(Chloroacetyl)-4-bromoaniline | Chem-Impex[1], PubChem[2] |

Physical and Spectroscopic Properties

The physical state and solubility profile dictate the handling, storage, and reaction conditions for the compound. Spectroscopic data provides the fingerprint for identity and purity confirmation.

Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][4] Its high melting point is indicative of a stable crystal lattice structure.

| Property | Value / Description | Source |

| Appearance | White or off-white to light brown crystalline solid | Chem-Impex[1], ChemicalBook[7] |

| Melting Point | 176-184 °C | Chem-Impex[1] |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and acetonitrile. | Solubility of Things[8] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | Chem-Impex[1] |

Expert Insight: The poor aqueous solubility is expected due to the hydrophobic nature of the bromophenyl ring.[8] For synthetic reactions, dissolution in a polar aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile is standard practice. For biological assays, stock solutions are typically prepared in Dimethyl sulfoxide (DMSO).[8]

Spectroscopic Profile

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound after synthesis or before use.

| Technique | Key Observations / Expected Peaks | Source |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the 7.4-7.6 ppm range), an amide proton (a broad singlet, >8 ppm), and a singlet for the -CH₂Cl group (around 4.2 ppm). | PubChem[2], ChemicalBook[9] |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (115-140 ppm), and the alpha-carbon of the chloroacetyl group (~43 ppm). | PubChem[2] |

| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1670 cm⁻¹), and C-Cl stretching (~750 cm⁻¹). | PubChem[2] |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). | PubChem[5] |

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of the chloroacetyl group. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive effect of both the carbonyl oxygen and the chlorine atom. This makes the chlorine an excellent leaving group in nucleophilic substitution reactions.

Caption: Generalized nucleophilic substitution (Sₙ2) pathway.

Key Reaction Classes:

-

N-Alkylation: Amines, imidazoles, and other nitrogen nucleophiles readily displace the chloride to form new C-N bonds. This is a cornerstone reaction for building complex nitrogen-containing heterocycles.

-

O-Alkylation: Alcohols and phenols (as alkoxides or phenoxides) can react to form ether linkages.

-

S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to form thioethers. This reaction is particularly relevant in proteomics for cysteine residue modification.[10][11]

-

Cyclization Reactions: The reactivity of the chloroacetyl group is often exploited in intramolecular reactions to synthesize heterocyclic systems like thiazolidinones or pyrroles.[12]

Expert Insight: The chemical reactivity is primarily dictated by the chloroacetyl moiety.[12] The bromophenyl ring is relatively inert to nucleophilic attack under standard conditions but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), adding another layer of synthetic versatility.

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound involves the acylation of 4-bromoaniline with chloroacetyl chloride.[3] The following protocol is a robust, high-yield procedure.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4-Bromoaniline (1.0 eq)

-

2-Chloroacetyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric Acid (HCl)

-

Silica gel

-

Round-bottomed flask, stir bar, dropping funnel, ice bath

Procedure:

-

Reactant Setup: Dissolve 4-bromoaniline (e.g., 4.12 g, 23.95 mmol) in dichloromethane (50 mL) in a round-bottomed flask equipped with a magnetic stir bar.[3]

-

Base Addition: While stirring, add triethylamine (e.g., 2.91 g, 28.74 mmol) to the solution.[3]

-

Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction, driving the equilibrium towards the product.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: The acylation reaction is exothermic. Initial cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Acylation: Add 2-chloroacetyl chloride (e.g., 2.71 g, 23.95 mmol) dropwise to the cooled mixture.[3]

-

Reaction Completion: Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[3]

-

Workup - Quenching and Extraction: Dilute the reaction mixture with additional dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash twice with 1N HCl.[3]

-

Causality: The HCl wash removes any unreacted 4-bromoaniline and the triethylamine hydrochloride salt, which are basic and will partition into the aqueous acidic layer.

-

-

Purification: Pass the organic layer through a short plug of silica gel to remove polar impurities.[3]

-

Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield this compound as a solid. The reported yield for this method is approximately 97%.[3]

Safety and Handling

Proper handling of this compound is essential due to its irritant properties.

-

Hazard Classification: GHS labeling indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[13][14] Use only in a well-ventilated area or a chemical fume hood.[13]

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14]

References

-

This compound | C8H7BrClNO | CID 17374. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | Solubility of Things. Solubility of Things. [Link]

-

This compound. FDA Global Substance Registration System (GSRS). [Link]

-

This compound (C8H7BrClNO). PubChemLite. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

-

Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 2564-02-5 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 2564-02-5 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(2564-02-5) 1H NMR [m.chemicalbook.com]

- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

N-(4-Bromophenyl)-2-chloroacetamide CAS number 2564-02-5

An In-depth Technical Guide to N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, discovery, and drug development. We will delve into its synthesis, core properties, significant applications, and essential safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Compound Overview and Significance

This compound is a halogenated aromatic amide that serves as a highly versatile building block in synthetic organic chemistry.[1] Its structure, featuring a bromophenyl ring and a reactive chloroacetyl group, makes it an ideal precursor for the synthesis of more complex molecules.[1] This reactivity is the cornerstone of its utility, enabling its incorporation into a wide array of molecular scaffolds. Consequently, it is a compound of significant interest in pharmaceutical development for creating novel therapeutic agents and in the agrochemical and materials science sectors.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 2564-02-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrClNO | [1][2][4] |

| Molecular Weight | 248.51 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 176-184 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 4-Bromo-2-chloroacetanilide | [1][2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The causality behind this choice of reaction is the high reactivity of the acyl chloride (2-chloroacetyl chloride) toward the nucleophilic amine (4-bromoaniline). The use of a mild base like triethylamine is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

Standard Laboratory Synthesis Protocol

This protocol describes a reliable method for synthesizing this compound with a high yield.[4]

Materials:

-

4-Bromoaniline

-

2-Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Silica Gel

-

Round-bottomed flask, stir bar, dropping funnel

Step-by-Step Procedure:

-

Reactant Preparation: Dissolve 4-Bromoaniline (1.0 eq) in dichloromethane (approx. 12 mL per gram of aniline) in a round-bottomed flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.2 eq) to the stirring solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.

-

Acylation: Add 2-Chloroacetyl chloride (1.0 eq) dropwise to the cooled mixture. The slow addition maintains temperature control.

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.

-

Work-up:

-

Dilute the reaction mixture with additional dichloromethane (approx. 25 mL per gram of initial aniline).

-

Wash the organic phase twice with 1N HCl to remove unreacted triethylamine and other basic impurities.

-

Pass the organic layer through a silica gel plug to remove polar impurities.

-

-

Isolation: Concentrate the filtrate in vacuo to yield this compound as a solid. A typical yield for this protocol is around 97%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its role as a key intermediate. The chloroacetamide moiety is an excellent electrophile, readily undergoing substitution reactions with various nucleophiles (e.g., amines, thiols), which allows for the facile introduction of the N-(4-bromophenyl)acetamido group into other molecules.

-

Pharmaceutical Development: This is the most prominent area of application. The compound is a foundational precursor for synthesizing a range of pharmacologically active agents.[1] For instance, derivatives have been synthesized and investigated for their prospective antimicrobial and antiproliferative activities.[5] The ability to use this compound to build more complex heterocyclic structures, such as thiazoles, is a common strategy in medicinal chemistry.[5] It is also integral to developing anti-inflammatory and analgesic drugs.[1]

-

Agricultural Chemistry: It is employed in the formulation of specialized agrochemicals, including pesticides and herbicides, where the final molecular structure is tailored for specific biological targets.[1]

-

Materials Science: The compound's reactivity is harnessed to create specialized polymers, coatings, and even dyes and pigments.[1]

Role as a Synthetic Intermediate

The diagram below conceptualizes the role of this compound as a versatile building block.

Caption: this compound as a central precursor.

Safety and Handling

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant.[2]

GHS Hazard Information

The Globally Harmonized System (GHS) classifications provide a clear, self-validating system for understanding the compound's primary hazards.

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Warning[2][6][7] |

| H319 | Causes serious eye irritation | Warning[2][6][7] |

| H335 | May cause respiratory irritation | Warning[2][6][7] |

Recommended Precautionary Measures

The following protocols are essential for safe handling and are derived from standardized safety data sheets.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]

-

Respiratory Protection: Avoid breathing dust.[8] If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][8]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[6][8] If irritation persists, seek medical advice.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6][8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]

References

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2018). PubMed Central. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2020). PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2564-02-5 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemical-label.com [chemical-label.com]

- 8. aksci.com [aksci.com]

spectral data of N-(4-Bromophenyl)-2-chloroacetamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of N-(4-Bromophenyl)-2-chloroacetamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Spectroscopic Verification

This compound (CAS No: 2564-02-5, Molecular Formula: C₈H₇BrClNO) is a halogenated aromatic amide that serves as a valuable building block in organic synthesis and drug discovery.[1] Its utility in creating more complex molecular architectures, including potential antimicrobial and antiproliferative agents, necessitates unambiguous structural confirmation and purity assessment.[2][3] In any research or development pipeline, particularly within the pharmaceutical industry, rigorous characterization of such intermediates is not merely a procedural step but a foundational pillar of scientific integrity.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, my objective is not just to present the data but to delve into its interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who rely on a deep and functional understanding of analytical techniques to validate their work.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectral data, the following atom numbering scheme will be used throughout this guide. This systematic labeling is crucial for correlating specific signals in NMR spectra to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Synthesis Protocol: A Practical Foundation

The spectral data presented herein corresponds to the product of a standard and reliable synthetic procedure. Understanding the synthesis is critical as it informs potential impurities and validates the expected molecular structure.

Experimental Workflow: Synthesis of this compound [4]

Caption: Major fragmentation pathways for this compound in EI-MS.

-

Loss of Chloromethyl Radical (m/z 198/200): A primary fragmentation is the α-cleavage leading to the loss of the chloromethyl radical (•CH₂Cl). This results in a prominent acylium ion at m/z 198 (with ⁷⁹Br) and 200 (with ⁸¹Br).

-

Formation of Bromophenylaminyl Radical Cation (m/z 170/172): Cleavage of the amide C-N bond can lead to the formation of the 4-bromophenylaminyl radical cation at m/z 170/172.

-

Loss of Carbon Monoxide (m/z 170/172 from 198/200): The acylium ion (m/z 198/200) can subsequently lose a molecule of carbon monoxide (CO) to form the bromophenylaminyl cation at m/z 170/172.

-

Formation of Bromophenyl Cation (m/z 155/157): Loss of the amino group from the ion at m/z 170/172 results in the bromophenyl cation at m/z 155/157.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amide, aromatic ring, C-Cl), and the mass spectrum verifies the molecular weight and elemental composition through its unique isotopic cluster and logical fragmentation patterns. This multi-faceted spectroscopic approach is the cornerstone of quality control and assurance in any chemical research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Azam, F., et al. (2015). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved from [Link]

-

Stojkovic, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Brown, R. F. C., et al. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7BrClNO). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]

-

Metabo-Profile. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Scribd. (2024). Interpreting IR Specta - A Quick Guide - Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

UAB. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | 2564-02-5 [chemicalbook.com]

- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

N-(4-Bromophenyl)-2-chloroacetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-2-chloroacetamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate compound in the synthesis of novel therapeutic agents and agrochemicals.[1] Its efficacy in these synthetic pathways is profoundly dependent on its behavior in solution, making a thorough understanding of its solubility characteristics essential for process optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present a robust experimental protocol for quantitative solubility determination, and discuss the critical factors that influence its solubility profile in common organic solvents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions in experimental design and scale-up operations.

Introduction: The Significance of this compound

This compound (CAS No. 2564-02-5) is a versatile bifunctional molecule featuring a reactive chloroacetamide group and a substituted aromatic ring.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key precursor in the development of a range of pharmaceuticals, including potential anti-inflammatory and analgesic drugs, and is also employed in biochemical research for studies related to enzyme inhibition.[1]

The success of any chemical synthesis or purification process, such as recrystallization or chromatography, hinges on the solubility of the solutes in the chosen solvent system.[2] For this compound, selecting an appropriate solvent is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular collision and reaction.

-

Purification: Facilitating the removal of impurities through techniques like recrystallization, where solubility differences at varying temperatures are exploited.

-

Downstream Processing: Enabling efficient extraction and isolation of the final product from the reaction mixture.[3]

This guide provides the theoretical and practical framework necessary to predict, determine, and manipulate the solubility of this compound for laboratory and industrial applications.

Physicochemical Profile and Structural Analysis

Understanding the inherent properties of a molecule is the first step in predicting its solubility. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrClNO | [1][4] |

| Molecular Weight | 248.51 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 176-184 °C | [1][5] |

| CAS Number | 2564-02-5 | [1][4] |

The solubility behavior of this compound is dictated by the interplay of its distinct structural features, as illustrated below.

Caption: Key structural moieties of this compound.

-

Polar Amide Group (-NH-C=O): This group is capable of both hydrogen bond donation (from the N-H) and acceptance (at the C=O). This feature promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding.[6]

-

Non-polar Bromophenyl Ring: This large, hydrophobic aromatic ring limits solubility in polar solvents like water but enhances it in non-polar or moderately polar aromatic solvents through favorable van der Waals interactions.[7]

-

Chloroalkyl Group (-CH₂Cl): The electronegative chlorine atom adds to the overall polarity of the molecule.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like".[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity: The significant dipole moment arising from the amide and chloroalkyl groups suggests that this compound will be more soluble in polar organic solvents than in non-polar ones. Solvents like acetone, ethyl acetate, and dichloromethane are expected to be effective. A related compound, N-(4-bromophenyl)-2-fluoroacetamide, is noted to be soluble in dichloromethane.[8]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group of the solute. Good solubility is anticipated.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds at their oxygen or nitrogen atoms, interacting favorably with the N-H proton of the amide. High solubility is expected in strong aprotic solvents like DMSO and DMF.[9]

-

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9][10] This principle is the cornerstone of recrystallization, where a saturated solution at a high temperature is cooled to induce crystallization and purification of the compound.

Expected Solubility Profile in Common Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptors and high polarity effectively solvate the amide group. |

| Acetone, Acetonitrile | Moderate to High | Good polarity and hydrogen bond accepting capability. | |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding, but the hydrophobic bromophenyl ring may limit high solubility compared to strong aprotic solvents.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Moderate polarity is suitable for solvating the entire molecule. DCM is used in its synthesis workup, confirming solubility.[3][8] |

| Ester | Ethyl Acetate | Moderate | Acts as a hydrogen bond acceptor with moderate polarity. |

| Aromatic | Toluene | Low to Moderate | Favorable interactions with the bromophenyl ring, but poor solvation of the polar amide group. |

| Non-polar | Hexane, Cyclohexane | Insoluble | Intermolecular forces are too dissimilar; cannot overcome the crystal lattice energy of the solid.[2] |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic bromophenyl ring dominates, making the molecule poorly soluble despite the polar amide group.[7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2564-02-5 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Buy N-(4-Bromophenyl)-2-fluoroacetamide (EVT-13552669) | 351-05-3 [evitachem.com]

- 9. ijnrd.org [ijnrd.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of N-(4-Bromophenyl)-2-chloroacetamide

Abstract

N-(4-Bromophenyl)-2-chloroacetamide is a halogenated acetamide that serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. While comprehensive studies on the specific mechanism of action of the parent compound are limited, its chemical structure, particularly the presence of the reactive 2-chloroacetamide moiety, provides a strong basis for a well-defined hypothesis. This technical guide posits that the primary mechanism of action of this compound is covalent inhibition of protein function through alkylation of nucleophilic amino acid residues. This guide will provide an in-depth exploration of this hypothesized mechanism, supported by evidence from related compounds and derivatives. Furthermore, it will furnish detailed experimental protocols for the synthesis, and the biological and mechanistic evaluation of this compound and its analogs, catering to researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Significance of this compound

This compound, with the chemical formula C₈H₇BrClNO, is a crystalline solid that has garnered interest in medicinal and agricultural chemistry.[1][2][3] Its utility stems from its bifunctional nature: the N-(4-bromophenyl) group, which can engage in various non-covalent interactions, and the highly reactive 2-chloroacetamide "warhead." This reactive group is susceptible to nucleophilic substitution, making the compound an excellent scaffold for the synthesis of more complex molecules with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The core focus of this guide is to elucidate the intrinsic mechanism of action that underpins the biological effects observed in its more complex derivatives. The central hypothesis is that this compound functions as a covalent modifier of biological macromolecules.

The Core Mechanism of Action: Covalent Inhibition via Protein Alkylation

The biological activity of this compound is predicated on the electrophilic nature of the carbon atom bearing the chlorine atom in the chloroacetamide moiety. This makes it susceptible to attack by nucleophiles present in biological systems, most notably the thiol group of cysteine residues in proteins.

The Chloroacetamide "Warhead": An Irreversible Alkylating Agent

The chloroacetamide group is a well-recognized reactive moiety in medicinal chemistry, often employed to achieve irreversible inhibition of target proteins. The mechanism involves a nucleophilic substitution reaction (SN2) where a deprotonated cysteine residue (thiolate) in a protein's active or allosteric site attacks the electrophilic methylene carbon of the chloroacetamide, displacing the chloride ion and forming a stable covalent thioether bond. This covalent modification is, for all intents and purposes, irreversible under physiological conditions.

Figure 1: Proposed mechanism of covalent modification.

The Role of the N-(4-Bromophenyl) Moiety in Target Recognition

While the chloroacetamide group provides the reactivity, the N-(4-bromophenyl) portion of the molecule is crucial for directing the compound to specific protein targets. This moiety contributes to the initial non-covalent binding interactions that position the reactive group for efficient alkylation. These interactions can include:

-

Hydrophobic Interactions: The phenyl ring can interact with hydrophobic pockets in the target protein.

-

Halogen Bonding: The bromine atom can participate in halogen bonds, a directional non-covalent interaction with Lewis bases (e.g., backbone carbonyls, oxygen atoms in serine or threonine side chains), which can enhance binding affinity and specificity.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further stabilizing the protein-ligand complex.

Biological Consequences of Covalent Inhibition

The irreversible modification of proteins by this compound is expected to lead to a range of biological outcomes, primarily driven by the loss of function of the targeted proteins. The observed anticancer and antimicrobial activities of its derivatives provide strong evidence for these downstream effects.

Cytotoxicity in Cancer Cells

| Compound ID | Structure | IC50 (µM) against MCF-7 Cells |

| d6 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide | 38.0 |

| d7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | 40.6 |

| 5-Fluorouracil | Standard Drug | 5.2 |

| Table adapted from Sharma et al. (2019). |

This cytotoxicity is likely a result of the alkylation and subsequent inhibition of enzymes that are critical for cancer cell proliferation and survival. Molecular docking studies of these derivatives have suggested that enzymes such as topoisomerase II could be potential targets.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of targeting essential cellular proteins with covalent inhibitors is the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle. Phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation. Furthermore, interference with proteins involved in cell cycle progression can lead to arrest at specific checkpoints, such as G2/M, preventing cellular division.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step protocols for its synthesis and biological evaluation.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

4-Bromoaniline

-

2-Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Silica gel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve 4-bromoaniline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution while stirring.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 2-chloroacetyl chloride (1 equivalent) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer twice with 1N HCl.

-

Pass the organic layer through a short plug of silica gel.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, this compound, can be further purified by recrystallization if necessary.

Assessment of Cytotoxicity

Figure 2: General workflow for cytotoxicity assessment.

This assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.

Materials:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with 1% acetic acid and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Shake the plate for 10 minutes on an orbital shaker.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values as with the MTT assay.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow for apoptosis detection.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with the compound and harvest as described for the apoptosis assay.

-

Wash the cells with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Detection of Protein Alkylation by Mass Spectrometry

This protocol provides a general workflow for identifying covalent protein adducts of this compound using mass spectrometry.

Materials:

-

Cell lysate or purified protein of interest

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software capable of open modification searches

Procedure:

-

Incubate the protein sample (cell lysate or purified protein) with this compound.

-

Denature the proteins and reduce disulfide bonds with DTT or TCEP.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Perform a database search of the MS/MS data using an open modification search strategy. This allows for the identification of peptides with a mass shift corresponding to the adduction of N-(4-Bromophenyl)-2-acetamide (mass of the compound minus HCl).

-

Manually validate the MS/MS spectra of potential adducted peptides to confirm the modification and identify the specific amino acid residue that has been alkylated.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that the core mechanism of action of this compound is covalent inhibition of protein function through alkylation. The chloroacetamide moiety acts as an electrophilic warhead, while the N-(4-bromophenyl) group provides the necessary interactions for target recognition. The biological consequences of this mechanism, as evidenced by studies on its derivatives, include cytotoxicity towards cancer cells, induction of apoptosis, and cell cycle arrest.

Future research should focus on identifying the specific protein targets of this compound in various biological systems. Proteomic approaches, such as the mass spectrometry-based protocol outlined in this guide, will be instrumental in achieving this. Furthermore, a systematic investigation of the structure-activity relationship, by modifying both the phenyl ring and the acetamide group, could lead to the development of more potent and selective covalent inhibitors for therapeutic or agricultural applications.

References

-

Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. [Link]

-

Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

ResearchGate. (n.d.). Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines... ResearchGate. [Link]

-

Moura, C. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International journal of molecular sciences, 23(22), 13981. [Link]

-

Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1998. [Link]

Sources

- 1. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for N-(4-Bromophenyl)-2-chloroacetamide

A Senior Application Scientist's Perspective on Navigating the Path from a Reactive Moiety to Validated Biological Targets

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the identification of novel therapeutic targets is a critical and often arduous endeavor. The compound N-(4-Bromophenyl)-2-chloroacetamide, a molecule featuring a reactive chloroacetamide "warhead," presents a compelling case for targeted covalent inhibition. The electrophilic nature of the chloroacetamide group strongly suggests a mechanism of action involving the formation of a covalent bond with nucleophilic residues, most notably cysteine, within the active or allosteric sites of protein targets.[1] This inherent reactivity, coupled with the broader biological activities observed for chloroacetamide-containing molecules, including anticancer and antimicrobial effects, positions this compound as a promising starting point for the development of novel therapeutics.[2][3]

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. Moving beyond a mere listing of possibilities, this document elucidates the scientific rationale behind proposed target classes and furnishes detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in the principles of covalent drug discovery, leveraging the unique characteristics of the chloroacetamide moiety to pinpoint its molecular partners within the complex cellular milieu.

The Chloroacetamide Moiety: A Covalent Warhead Primed for Action

The chloroacetamide functional group is a well-established electrophilic warhead in the design of covalent inhibitors.[1] Its reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, which renders the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine. This interaction results in the formation of a stable, irreversible covalent bond, a characteristic that can lead to prolonged and potent target inhibition.[1] This mechanism of action offers a distinct advantage over non-covalent inhibitors, as it can overcome high substrate concentrations and often leads to a more durable pharmacological effect.

Hypothesized Therapeutic Target Classes

Based on the known reactivity of the chloroacetamide warhead and the biological activities of structurally related compounds, we can postulate several high-probability therapeutic target classes for this compound.

Protein Kinases: Masters of Cellular Signaling

The human kinome, comprising over 500 protein kinases, is a rich source of therapeutic targets, particularly in oncology. Many kinases possess a conserved cysteine residue within or near their ATP-binding pocket, making them susceptible to covalent inhibition. The anticancer activity observed for various chloroacetamide derivatives suggests that this compound may target key kinases involved in cancer cell proliferation, survival, and metastasis.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell growth, differentiation, and angiogenesis.

-

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell signaling and a validated target in B-cell malignancies.

Bacterial Enzymes: A Strategy for Antimicrobial Action

The demonstrated antimicrobial properties of chloroacetamide-containing compounds point towards essential bacterial enzymes as potential targets. Covalent inhibition of these enzymes can disrupt critical cellular processes, leading to bacterial cell death.

Potential Bacterial Targets:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The presence of a reactive moiety offers a novel mechanism to inhibit these validated targets.

-

Enzymes with Catalytic Cysteines: Many bacterial enzymes involved in metabolism and virulence rely on a catalytic cysteine residue.

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. A covalent mechanism of inhibition could offer a long-lasting anti-inflammatory effect.

Experimental Workflows for Target Identification and Validation

The following section provides a comprehensive and logical progression of experimental protocols designed to identify and validate the therapeutic targets of this compound.

Phase 1: Unbiased, Proteome-Wide Target Discovery

The initial phase focuses on identifying all potential protein interactors of the compound in an unbiased manner.

ABPP is a powerful chemical proteomics technique used to identify the targets of covalent inhibitors directly in complex biological systems. This method utilizes a "clickable" version of the compound of interest, which contains a bioorthogonal handle (e.g., an alkyne or azide) for subsequent enrichment and identification of target proteins.

Diagram: Activity-Based Protein Profiling (ABPP) Workflow

Caption: Workflow for identifying protein targets using ABPP.

Protocol 1.1: Activity-Based Protein Profiling (ABPP)

-

Synthesis of an Alkyne-Tagged Probe: Synthesize a derivative of this compound that incorporates a terminal alkyne group. This modification should be placed strategically to minimize disruption of the compound's binding properties.

-

Cellular Treatment: Treat the cancer cell line of interest (e.g., MCF-7 for breast cancer) or bacterial culture with the alkyne-tagged probe for a specified time.

-

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-tagged probe that is covalently bound to its protein targets.

-

Affinity Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins from the lysate.

-

On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides of the target proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.

Phase 2: Focused Target Validation and Characterization

Once a list of potential targets is generated from the unbiased screen, the next phase involves validating these interactions and characterizing their functional consequences.

CETSA is a powerful method for confirming target engagement in a cellular context without the need for compound modification. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Workflow for confirming target engagement using CETSA.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-